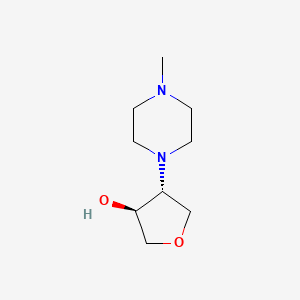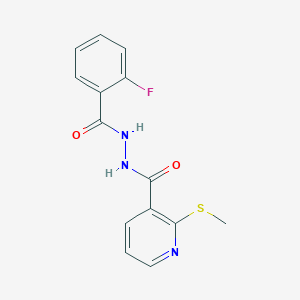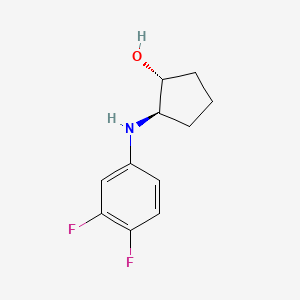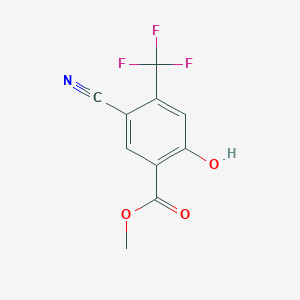
(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with a 4-methylpiperazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydrofuran ring is replaced by the piperazine moiety.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine group can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol: Unique due to its specific chiral centers and the presence of both a tetrahydrofuran ring and a piperazine group.
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different substitution pattern on the tetrahydrofuran ring.
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydropyran-3-ol: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H18N2O2/c1-10-2-4-11(5-3-10)8-6-13-7-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
PODNKJOFHSWGIQ-RKDXNWHRSA-N |
Isomerische SMILES |
CN1CCN(CC1)[C@@H]2COC[C@H]2O |
Kanonische SMILES |
CN1CCN(CC1)C2COCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351995.png)


![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)


![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352039.png)






